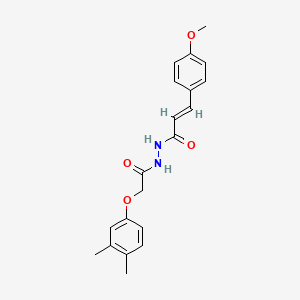
N'-cyclohexylidene-2-(4-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexylidene-2-(4-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.339 g/mol . This compound is part of the hydrazide family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of N’-cyclohexylidene-2-(4-methylphenoxy)acetohydrazide typically involves the reaction of cyclohexanone with 2-(4-methylphenoxy)acetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
N’-cyclohexylidene-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-cyclohexylidene-2-(4-methylphenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N’-cyclohexylidene-2-(4-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-cyclohexylidene-2-(4-methoxyanilino)acetohydrazide: This compound has a similar structure but with a methoxy group instead of a methyl group.
N’-(4-methylcyclohexylidene)-2-(2-methylphenoxy)acetohydrazide: This compound has a different substitution pattern on the phenoxy group.
These similar compounds may exhibit different chemical and biological properties due to the variations in their structures, highlighting the uniqueness of N’-cyclohexylidene-2-(4-methylphenoxy)acetohydrazide .
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-12-7-9-14(10-8-12)19-11-15(18)17-16-13-5-3-2-4-6-13/h7-10H,2-6,11H2,1H3,(H,17,18) |
InChI Key |
MBAYTXSDXYGTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11694129.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11694146.png)


![5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione](/img/structure/B11694183.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B11694199.png)
![N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11694204.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11694217.png)
![[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11694218.png)

![4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11694226.png)
![(5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694234.png)
